5-(5-Bromo-2-thienyl)-3-methylisoxazole
CAS No.: 1314809-77-2
Cat. No.: VC18881054
Molecular Formula: C8H6BrNOS
Molecular Weight: 244.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314809-77-2 |
|---|---|
| Molecular Formula | C8H6BrNOS |
| Molecular Weight | 244.11 g/mol |
| IUPAC Name | 5-(5-bromothiophen-2-yl)-3-methyl-1,2-oxazole |
| Standard InChI | InChI=1S/C8H6BrNOS/c1-5-4-6(11-10-5)7-2-3-8(9)12-7/h2-4H,1H3 |
| Standard InChI Key | CDUSILHCVLDXKW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC(=C1)C2=CC=C(S2)Br |
Introduction
Structural and Nomenclatural Characteristics
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name is 5-(3-bromothiophen-2-yl)-3-methyl-1,2-oxazole . This nomenclature reflects the connectivity of the thiophene ring (substituted with bromine at position 3) to the isoxazole ring (substituted with a methyl group at position 3) at position 2 of the thiophene and position 5 of the isoxazole . Common synonyms include 5-(3-Bromo-2-thienyl)-3-methylisoxazole and SY360701 .
The SMILES notation for the compound is , which encodes the spatial arrangement of atoms . The InChIKey provides a unique identifier for database searches .
Molecular Geometry
The compound’s 3D conformation reveals a nearly planar isoxazole ring fused to a thiophene ring, with the bromine atom occupying a position orthogonal to the plane . This geometry influences reactivity, particularly in cross-coupling reactions where steric effects modulate accessibility to the bromine substituent.
Physicochemical Properties
Basic Properties
The compound’s molecular weight (244.11 g/mol) and formula () were computed using PubChem’s algorithms . Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 244.11 g/mol | |
| XLogP3 (Partition Coefficient) | 2.7 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 |
The XLogP3 value of 2.7 suggests moderate lipophilicity, indicating potential membrane permeability in biological systems .
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via cross-coupling reactions. A plausible route involves:
-
Suzuki-Miyaura Coupling: Reacting 3-bromo-2-thiopheneboronic acid with 5-iodo-3-methylisoxazole in the presence of a palladium catalyst .
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Nucleophilic Aromatic Substitution: Substituting a leaving group (e.g., chlorine) on the thiophene ring with a preformed isoxazole fragment .
A patent by US6160133A highlights analogous strategies for benzodiazepine intermediates, emphasizing the utility of brominated heterocycles in constructing complex scaffolds .
Reactivity Profile
The bromine atom at position 3 of the thiophene is susceptible to cross-coupling reactions (e.g., Suzuki, Stille), enabling derivatization . The methyl group on the isoxazole ring undergoes oxidation to a carboxylic acid under strong oxidizing conditions, while the isoxazole nitrogen can participate in hydrogen bonding .
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Applications and Research Directions
Pharmaceutical Intermediates
The compound’s bromine and heterocyclic motifs make it a candidate for antiviral or anticancer agents. For example, brominated thiophenes are precursors in kinase inhibitors .
Material Science
Conjugated thiophene-isoxazole systems may serve as organic semiconductors due to their planar structure and electron-deficient isoxazole ring .
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